Centanafadine-d7 (hydrochloride)

Description

Contextualizing Stable Isotope-Labeled Analogs in Preclinical and Analytical Sciences

Stable isotope-labeled analogs are molecules where one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Because their chemical properties are nearly identical to the unlabeled compound, they serve as ideal internal standards in chromatographic methods coupled with mass spectrometric detection. scioninstruments.comacanthusresearch.com

Deuterium (D), a stable isotope of hydrogen, is a valuable tool in scientific research. clearsynth.com Its use as an isotopic label allows researchers to easily differentiate between an internal standard and the analyte of interest, which is critical for accurate measurements. clearsynth.com While the mass difference between hydrogen and deuterium can lead to different chemical bond reactivity, the enrichment of deuterium in the body during pharmacokinetic studies is typically too low to cause adverse effects. nih.gov

The application of deuterated compounds has become a cornerstone of modern pharmaceutical research, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com These labeled compounds are instrumental in various stages of drug development, including pharmacokinetic and metabolism studies. acanthusresearch.com While initially structural analogs were used, the development and availability of stable isotope-labeled standards, including deuterated versions, have significantly improved the precision and reliability of bioanalytical assays. scispace.comnih.gov

Rationale for Deuterated Compound Utilization in Modern Drug Discovery and Development Research

The use of deuterated compounds offers significant advantages in the complex process of drug discovery and development.

Deuterated compounds are utilized to study metabolic pathways in cells. clearsynth.com By tracing the metabolic fate of a deuterated drug, researchers can gain insights into its biotransformation, identifying metabolites and understanding the enzymes involved in its breakdown.

Deuterated internal standards are the preferred choice for quantitative bioanalysis using LC-MS. scispace.com They play a vital role in ensuring both precision and accuracy. clearsynth.com By acting as calibration reference points and compensating for matrix effects—where other compounds in a sample can interfere with the analysis—deuterated standards help to reduce measurement errors and ensure robust and reliable analytical procedures. clearsynth.com The use of stable isotope-labeled internal standards has been shown to significantly improve the precision of analytical methods compared to using structural analogs. scispace.com

Overview of Centanafadine-d7 (hydrochloride) as a Specialized Research Reagent and its Primary Academic Utilities

Centanafadine (B1258622) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). wikipedia.orgotsuka-us.com It exhibits a preferential inhibition of norepinephrine (B1679862) and dopamine (B1211576) transporters over the serotonin (B10506) transporter. medchemexpress.comtargetmol.com

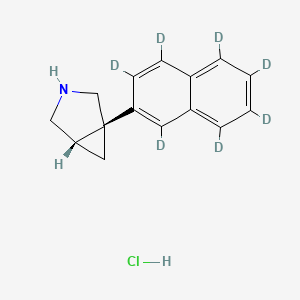

Centanafadine-d7 (hydrochloride) is the deuterium-labeled version of centanafadine. Its primary utility in a research setting is as an internal standard for the quantification of centanafadine in biological samples during preclinical and clinical studies. The incorporation of seven deuterium atoms provides a sufficient mass difference for clear differentiation from the unlabeled drug in mass spectrometry analysis, a crucial factor for a good stable isotope-labeled (SIL) internal standard. acanthusresearch.com This allows for accurate and precise measurement of centanafadine concentrations, which is essential for pharmacokinetic and metabolism studies.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H16ClN |

|---|---|

Molecular Weight |

252.79 g/mol |

IUPAC Name |

(1R,5S)-1-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1/i1D,2D,3D,4D,5D,6D,7D; |

InChI Key |

ACVMJAJGCQUPKX-ADZCYMSYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3CNC4)[2H])[2H])[2H].Cl |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Centanafadine D7 Hydrochloride

Precursor Selection and Synthetic Route Design for Deuterium (B1214612) Incorporation

The synthesis of Centanafadine-d7 (hydrochloride) necessitates a carefully designed route that introduces the deuterium atoms at specific positions within the molecular scaffold. The general structure of Centanafadine (B1258622) is (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane. orgsyn.org For the d7 analogue, the deuterium atoms are incorporated into the naphthalene (B1677914) ring, resulting in the structure (1R,5S)-1-(2-Naphthalenyl-d7)-3-azabicyclo[3.1.0]hexane Hydrochloride. chemicalbook.comacanthusresearch.com

Strategic Placement of Deuterium Atoms within the Centanafadine Scaffold

The decision to place all seven deuterium atoms on the naphthalene moiety is a strategic one. This choice ensures that the deuterium atoms are located on a metabolically stable part of the molecule, minimizing the potential for in vivo H/D exchange, which could compromise the integrity of the labeled standard. Furthermore, the introduction of seven deuterium atoms provides a significant mass difference (+7 Da) between the labeled and unlabeled compound, which is ideal for mass spectrometric detection and quantification, avoiding isotopic overlap.

A plausible and efficient synthetic strategy involves the preparation of a deuterated naphthalene precursor, which is then coupled with the non-deuterated azabicyclo[3.1.0]hexane core. A key precursor for this approach is a fully deuterated 2-substituted naphthalene, such as 2-bromonaphthalene-d7. medchemexpress.com

Comparison of Deuteration Techniques (e.g., Hydrogen Isotope Exchange, Organometallic Reactions)

Several methods can be employed for the deuteration of the naphthalene ring.

Hydrogen Isotope Exchange: This technique involves the exchange of hydrogen atoms for deuterium atoms directly on the naphthalene molecule. This can be achieved using various catalysts and deuterium sources.

Acid or Base Catalysis: High-temperature reactions with D₂O in the presence of acid or base catalysts can promote H/D exchange on aromatic rings. rsc.org

Metal Catalysis: Transition metal catalysts, such as those based on molybdenum, tungsten, niobium, and tantalum, have been shown to efficiently catalyze the H/D exchange of naphthalene using deuterated benzene (B151609) (C₆D₆) as the deuterium source. researchgate.net Platinum-based catalysts (e.g., 5% Pt/C) in heavy water (D₂O) have also been used to prepare naphthalene-d8 (B43038). chemicalbook.com

Organometallic Reactions: This approach involves the synthesis of the deuterated naphthalene ring from smaller deuterated building blocks or through reactions that introduce deuterium. A common method is the quenching of a Grignard or organolithium reagent with a deuterium source. For instance, a di-brominated naphthalene could be converted to a di-Grignard reagent and then quenched with D₂O. However, for full deuteration, starting with a pre-deuterated building block is often more efficient.

A highly effective method for preparing the required 2-substituted naphthalene-d7 precursor is to start with fully deuterated naphthalene (naphthalene-d8). Naphthalene-d8 can be synthesized via catalytic H/D exchange. chemicalbook.com From naphthalene-d8, 2-bromonaphthalene-d7 can be prepared through electrophilic bromination.

Another powerful method for constructing the C-C bond between the naphthalene and the azabicyclo[3.1.0]hexane moieties is the Suzuki-Miyaura cross-coupling reaction . libretexts.orgnih.gov This would involve the reaction of a deuterated naphthalene boronic acid or ester with a suitable electrophile on the azabicyclo[3.1.0]hexane ring. The deuterated boronic acid precursor can be synthesized from the corresponding deuterated organolithium or Grignard reagent by reaction with a trialkyl borate.

| Deuteration Technique | Description | Advantages | Disadvantages |

| Catalytic H/D Exchange | Direct exchange of H for D on the naphthalene ring using a catalyst and a deuterium source (e.g., D₂O, C₆D₆). | Can be performed on the readily available naphthalene starting material. | May require harsh reaction conditions (high temperature/pressure). May result in a mixture of isotopologues with varying degrees of deuteration. |

| Organometallic Reactions | Synthesis of the deuterated ring using organometallic intermediates (e.g., Grignard reagents) quenched with a deuterium source. | Allows for site-specific deuteration if appropriate precursors are used. | Often requires multi-step synthesis to prepare the necessary organometallic precursors. |

| Suzuki-Miyaura Coupling | Coupling of a deuterated naphthalene boronic acid/ester with the azabicyclo[3.1.0]hexane core. | High functional group tolerance and generally mild reaction conditions. Allows for the use of a pre-synthesized, fully deuterated precursor, ensuring high isotopic enrichment. | Requires the synthesis of the specific deuterated boronic acid precursor. |

Techniques for Deuterium Incorporation and Site Specificity Control

Achieving high isotopic enrichment and controlling the specific sites of deuterium incorporation are critical for the synthesis of Centanafadine-d7.

Catalytic Deuterium Exchange Methods

As mentioned, catalytic H/D exchange is a viable method for preparing the naphthalene-d8 precursor. For instance, using a 5% Platinum on carbon (Pt/C) catalyst in heavy water (D₂O) at elevated temperatures can lead to high levels of deuterium incorporation. chemicalbook.com The efficiency and completeness of the exchange can be influenced by the catalyst, reaction time, and temperature.

Stereoselective Deuteration Approaches

The stereochemistry of the azabicyclo[3.1.0]hexane ring system is crucial for the biological activity of Centanafadine. The desired (1R,5S) configuration is typically established during the synthesis of this bicyclic core, prior to its coupling with the deuterated naphthalene moiety. The synthesis of the chiral azabicyclo[3.1.0]hexane can be achieved through various stereoselective methods, often starting from chiral precursors. researchgate.netnih.gov The subsequent coupling reaction, such as a Suzuki-Miyaura coupling, is designed to proceed without affecting the established stereocenters. Therefore, the stereoselectivity is controlled in the synthesis of the non-deuterated part of the final molecule.

Isotopic Enrichment Assessment and High-Purity Profiling for Research Applications

Ensuring the high isotopic purity of Centanafadine-d7 (hydrochloride) is paramount for its use as an internal standard.

The isotopic enrichment is typically assessed using Mass Spectrometry (MS) . High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the isotopic cluster and allow for the calculation of the percentage of the d7 species relative to other isotopologues (d0 to d6). nih.govysu.edu The mass spectrum of the deuterated compound will show a molecular ion peak shifted by +7 m/z units compared to the unlabeled compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential tool. While ¹H NMR is used to confirm the structure of the non-deuterated parts of the molecule, the absence of signals from the naphthalene ring protons confirms the successful deuteration. hmdb.cachemicalbook.com ¹³C NMR can also be used to verify the integrity of the carbon skeleton.

| Analytical Technique | Purpose | Key Findings for Centanafadine-d7 |

| Mass Spectrometry (MS) | To determine the molecular weight and assess isotopic enrichment. | A molecular ion peak corresponding to C₁₅H₉D₇ClN. The isotopic distribution will show a dominant peak for the d7 species. |

| High-Resolution MS (HRMS) | To accurately determine the elemental composition and provide precise isotopic purity data. | Confirms the molecular formula and allows for quantitative assessment of isotopic enrichment, aiming for >98% d7. nih.gov |

| ¹H NMR Spectroscopy | To confirm the structure of the proton-containing parts of the molecule and verify the absence of protons on the naphthalene ring. | Signals corresponding to the azabicyclo[3.1.0]hexane protons will be present, while signals for the naphthalene protons will be absent or significantly diminished. hmdb.ca |

| ¹³C NMR Spectroscopy | To confirm the carbon skeleton of the molecule. | The spectrum will be consistent with the overall carbon framework of Centanafadine. |

| HPLC | To determine the chemical purity of the final compound. | A single major peak indicating a high level of chemical purity. |

Quantification of Deuterium Content via Mass Spectrometry Techniques

Mass spectrometry is a primary analytical tool for quantifying the deuterium content in isotopically labeled compounds like Centanafadine-d7. nih.gov This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation between the deuterated and non-deuterated forms of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the small mass difference between a proton and a deuteron, providing precise information on the extent of deuterium incorporation. mdpi.com

The process typically involves introducing the Centanafadine-d7 sample into the mass spectrometer, where it is ionized. The resulting ions are then analyzed to determine their mass. By comparing the mass spectrum of the deuterated sample to that of an unlabeled Centanafadine standard, the number and percentage of incorporated deuterium atoms can be accurately determined. The mass shift observed in the molecular ion peak directly corresponds to the number of deuterium atoms present in the molecule.

Determination of Isotopic Purity and Potential Impurities in Deuterated Standards

The determination of isotopic purity is crucial for the use of Centanafadine-d7 as a reference standard. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Mass spectrometry is the key technique for this assessment. nih.gov By analyzing the isotopic distribution of the molecular ion cluster, the relative abundance of species with fewer or more than seven deuterium atoms can be quantified.

Potential impurities in deuterated standards can be categorized as either isotopic or chemical. Isotopic impurities are molecules of Centanafadine with a different number of deuterium atoms than the target d7 isotopologue. Chemical impurities are any other chemical species present in the sample. Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to separate and identify both types of impurities. chromatographyonline.com This ensures that the deuterated standard is of high purity and suitable for its intended research applications.

Chemical Characterization of Deuterated Analogs for Research Application

The thorough chemical characterization of deuterated analogs is essential to confirm their identity, purity, and suitability for research purposes. This involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Methodologies for Deuterium Label Confirmation (e.g., NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position of deuterium labels within a molecule. While ¹H NMR can indicate the absence of protons at specific sites due to deuterium substitution, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location. nih.govnih.gov Comparing the ¹H NMR spectrum of Centanafadine-d7 with that of unlabeled Centanafadine will show diminished or absent signals at the sites of deuteration.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecule, which can confirm the incorporation of the seven deuterium atoms. mdpi.comnih.gov The precise mass difference between the deuterated and undeuterated compound serves as definitive proof of successful labeling.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Confirms the absence of protons at deuterated positions. |

| ²H NMR | Directly detects and confirms the location of deuterium atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurement to confirm the total number of incorporated deuterium atoms. |

Chromatographic Purity Evaluation of Deuterated Reference Standards

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of deuterated reference standards like Centanafadine-d7. chromatographyonline.comgoogle.com HPLC separates the sample into its individual components, allowing for the quantification of the main deuterated compound and any chemical impurities.

Advanced Bioanalytical Methodologies Employing Centanafadine D7 Hydrochloride

Principles of Isotope-Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope-dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched form of the analyte to a sample. This isotopically labeled compound, or internal standard, exhibits nearly identical physicochemical properties to the analyte of interest. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic internal standard, precise and accurate quantification can be achieved, as the internal standard effectively normalizes for variations throughout the analytical process.

Theoretical Basis for Stable Isotope-Labeled Internal Standards (SIL-IS)

The fundamental principle behind the use of SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is that the labeled and unlabeled compounds behave almost identically during sample preparation and analysis. nih.govscispace.com This includes co-elution during chromatographic separation and similar ionization efficiencies in the mass spectrometer's ion source. Because the SIL-IS is introduced to the sample at the beginning of the workflow, it can compensate for analyte loss during extraction, variability in injection volume, and fluctuations in instrument response, including matrix effects. researchgate.netnih.gov

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. researchgate.net Since the SIL-IS and the analyte have nearly identical retention times and ionization characteristics, they experience similar matrix effects. Consequently, the ratio of their signals remains constant, leading to more accurate and precise quantification. nih.gov

Advantages of Centanafadine-d7 (hydrochloride) as an Ideal Internal Standard

Centanafadine-d7 (hydrochloride) serves as an ideal internal standard for the quantification of centanafadine (B1258622) in biological samples for several key reasons:

Physicochemical Similarity: As a deuterated analog, Centanafadine-d7 has a molecular weight that is seven mass units higher than centanafadine due to the replacement of seven hydrogen atoms with deuterium (B1214612). This mass difference is sufficient for differentiation by the mass spectrometer, yet the substitution has a negligible effect on its chemical and physical properties. This ensures that it will behave almost identically to centanafadine during extraction and chromatographic separation.

Co-elution with Analyte: The near-identical properties of Centanafadine-d7 and centanafadine lead to their co-elution from the liquid chromatography column. This is crucial for the effective compensation of matrix effects, as both compounds are exposed to the same interfering components from the biological matrix at the same time. researchgate.net

Reduced Isotopic Cross-Talk: The seven-deuterium label provides a significant mass difference, which minimizes the potential for isotopic cross-contribution between the analyte and the internal standard. This ensures that the measured signals for each compound are distinct and accurate. nih.gov

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like Centanafadine-d7 significantly improves the precision and accuracy of the bioanalytical method by correcting for various sources of error. scispace.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays Utilizing Centanafadine-d7 (hydrochloride)

The development of a robust LC-MS/MS assay for the quantification of centanafadine in preclinical biological matrices involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The use of Centanafadine-d7 (hydrochloride) as an internal standard is integral to this process.

Sample Preparation Techniques for Preclinical Biological Matrices (e.g., Plasma, Tissue Homogenates, Cell Lysates)

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix while removing interfering substances that could compromise the analysis. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While efficient, this method may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. The selection of the organic solvent is critical and depends on the polarity of the analyte. LLE generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and internal standard while matrix components are washed away. The retained compounds are then eluted with a small volume of solvent. SPE can provide the cleanest extracts and allows for sample concentration.

Below is an illustrative table of a protein precipitation protocol that could be employed for the extraction of centanafadine and Centanafadine-d7 from plasma.

| Step | Procedure | Details |

| 1 | Sample Aliquoting | Transfer 100 µL of plasma sample to a microcentrifuge tube. |

| 2 | Internal Standard Spiking | Add 10 µL of Centanafadine-d7 (hydrochloride) working solution (e.g., 100 ng/mL in methanol). |

| 3 | Protein Precipitation | Add 300 µL of cold acetonitrile. |

| 4 | Vortexing | Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation. |

| 5 | Centrifugation | Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. |

| 6 | Supernatant Transfer | Carefully transfer the supernatant to a clean tube or a 96-well plate. |

| 7 | Evaporation (Optional) | Evaporate the supernatant to dryness under a gentle stream of nitrogen. |

| 8 | Reconstitution | Reconstitute the residue in 100 µL of the mobile phase. |

| 9 | Injection | Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system. |

Optimization of Chromatographic Separation Parameters for Centanafadine and its Deuterated Analog

Effective chromatographic separation is essential to resolve centanafadine and its deuterated analog from other matrix components, which helps to minimize ion suppression and improve sensitivity. Reversed-phase chromatography is commonly employed for molecules like centanafadine.

An example of optimized chromatographic parameters is presented in the following table:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

Mass Spectrometric Detection Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry, specifically in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The following table provides hypothetical, yet plausible, mass spectrometric parameters for the detection of centanafadine and Centanafadine-d7.

| Parameter | Centanafadine | Centanafadine-d7 (hydrochloride) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 246.1 | m/z 253.1 |

| Product Ion (Q3) | m/z 115.1 | m/z 115.1 |

| Collision Energy (eV) | 25 | 25 |

| Cone Voltage (V) | 30 | 30 |

Note: The specific product ion would be determined during method development by infusing a standard solution of centanafadine and observing its fragmentation pattern. The product ion listed is a plausible fragment corresponding to a common substructure.

Rigorous Method Validation Criteria for Bioanalytical Assays Incorporating Deuterated Internal Standards

The validation of bioanalytical methods is a critical process in drug development, ensuring the reliability and integrity of data from preclinical and clinical studies. When a deuterated internal standard (IS) such as Centanafadine-d7 (hydrochloride) is employed, rigorous validation criteria are essential to demonstrate that the method is fit for its intended purpose. This involves a comprehensive evaluation of several key parameters to guarantee the accuracy and precision of the quantification of the analyte of interest in a given biological matrix. nih.gov

Assessment of Selectivity and Specificity in Complex Biological Matrices

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. ich.orgnih.gov Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present. ich.org

In assays utilizing Centanafadine-d7 (hydrochloride) as an internal standard, selectivity is assessed by analyzing blank matrix samples from at least six different sources to ensure that no endogenous components interfere with the detection of either the analyte or the deuterated internal standard. europa.eufda.gov The response from any interfering components should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. ich.orgeuropa.eu This is crucial to prevent the overestimation of the analyte concentration. The specificity of the method is confirmed by demonstrating that the method can distinguish the analyte from its structurally similar compounds, including potential metabolites.

Evaluation of Linearity and Calibration Range for Quantitative Analysis

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is constructed by plotting the response ratio (analyte response / internal standard response) against the nominal concentration of the analyte. For methods employing Centanafadine-d7 (hydrochloride), the calibration curve should consist of a blank sample, a zero sample (processed with the internal standard), and a minimum of six to eight non-zero concentration standards. nih.govau.dk

The calibration range is defined by the LLOQ and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, typically within ±20%. nih.govau.dk The ULOQ is the highest concentration that meets the same criteria, usually within ±15%. nih.govau.dk The goodness of fit of the calibration curve is often evaluated using a regression analysis, with a correlation coefficient (r) of >0.99 being desirable, although visual inspection of the residuals is also a critical assessment. nih.gov

Table 1: Representative Linearity and Calibration Range Data for a Bioanalytical Method

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.00 (LLOQ) | 0.95 | 95.0 |

| 2.50 | 2.58 | 103.2 |

| 10.0 | 10.1 | 101.0 |

| 50.0 | 48.9 | 97.8 |

| 100 | 102 | 102.0 |

| 250 | 245 | 98.0 |

| 450 | 459 | 102.0 |

| 500 (ULOQ) | 490 | 98.0 |

Determination of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. au.dk Both are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

For accuracy, the mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%. nih.govau.dk Precision is expressed as the coefficient of variation (CV), which should not exceed 15% for QC samples and 20% for the LLOQ. au.dk

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard of the same concentration. fda.gov While 100% recovery is not essential, it should be consistent and reproducible across the concentration range. au.dkfda.gov The use of a stable isotope-labeled internal standard like Centanafadine-d7 (hydrochloride) is advantageous as it co-elutes with the analyte and helps to normalize for variability in recovery and instrument response. aptochem.comkcasbio.com

Table 2: Illustrative Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| LLOQ | 1.00 | 1.04 | 104.0 | 8.5 |

| Low | 3.00 | 2.95 | 98.3 | 6.2 |

| Medium | 75.0 | 76.5 | 102.0 | 4.1 |

| High | 400 | 390 | 97.5 | 3.5 |

Investigation of Matrix Effects and Their Mitigation Strategies

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological matrix, which can lead to ion suppression or enhancement and affect the accuracy and reproducibility of the method. nih.govnih.gov This is a significant concern in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. nih.gov

To investigate matrix effects, blank biological matrix from at least six different sources is extracted and then spiked with the analyte and internal standard at low and high concentrations. europa.eu The response is compared to that of a neat solution of the analyte and internal standard at the same concentration. The internal standard-normalized matrix factor should be close to 1.0. nih.gov

The use of a deuterated internal standard like Centanafadine-d7 (hydrochloride) is a primary strategy to mitigate matrix effects. chromatographyonline.comchromatographyonline.com Since the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar matrix effects, thus providing effective normalization. aptochem.com Other mitigation strategies include optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix components, and using a different ionization source. chromatographyonline.comchromatographyonline.comgimitec.com

Stability Assessment of the Analytical Method and Centanafadine-d7 (hydrochloride) in Various Conditions

Stability studies are conducted to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the completion of analysis. nih.gov This includes evaluating the stability of the compounds in the biological matrix under various storage and handling conditions.

Key stability assessments include:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling time.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature for an extended period.

Stock Solution Stability: Confirms the stability of the stock solutions of the analyte and internal standard under their storage conditions.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

For Centanafadine-d7 (hydrochloride), it is crucial to demonstrate its stability under these conditions to ensure that its concentration remains constant throughout the analytical process, providing reliable normalization. nih.gov Generally, the stability of deuterated internal standards is expected to be very similar to that of the analyte. nih.gov

Table 3: Example of Stability Assessment Results

| Stability Condition | Duration | Temperature | Mean % Change from Nominal Concentration |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | - | -20°C / Room Temp | -2.5% |

| Bench-Top | 8 hours | Room Temperature | -1.8% |

| Long-Term | 90 days | -80°C | -3.1% |

| Post-Preparative | 24 hours | 4°C | -2.2% |

Application of Centanafadine-d7 (hydrochloride) in Quantitative Analysis of Preclinical Research Samples

In preclinical research, the quantitative analysis of drug concentrations in biological matrices is fundamental to understanding the pharmacokinetic profile of a new chemical entity. The use of a stable isotope-labeled internal standard like Centanafadine-d7 (hydrochloride) is the gold standard for such analyses, particularly with LC-MS/MS methods. biopharmaservices.com

During preclinical studies, such as toxicokinetic assessments in animal models, numerous samples are generated and require accurate and precise quantification. nih.gov Centanafadine-d7 (hydrochloride) is added to these samples at a known, constant concentration early in the sample preparation process. Its function is to mimic the analyte of interest throughout the extraction, chromatography, and ionization steps, thereby compensating for any variability that may occur. biopharmaservices.com

The response of the analyte is normalized to the response of Centanafadine-d7 (hydrochloride), and the resulting ratio is used to determine the concentration of the analyte from the validated calibration curve. This approach significantly improves the robustness, accuracy, and precision of the bioanalytical method, which is essential for making critical decisions in the drug development process. aptochem.com Preclinical studies with centanafadine have been conducted, and the reliable quantification of the drug in these studies would have been underpinned by a rigorously validated bioanalytical method likely employing a deuterated internal standard. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Centanafadine-d7 (hydrochloride) |

| Centanafadine |

| Norepinephrine (B1679862) |

| Dopamine (B1211576) |

| Serotonin (B10506) |

| Lisdexamfetamine dimesylate |

| Atomoxetine hydrochloride |

| Viloxazine extended-release |

| Ketamine |

Integration into High-Throughput Bioanalytical Workflows

The development of new pharmaceuticals, such as centanafadine for the treatment of attention-deficit/hyperactivity disorder (ADHD), involves extensive clinical trials that generate a large volume of samples requiring analysis. nih.govnih.govotsuka-us.com High-throughput bioanalytical workflows are essential to process these samples efficiently and cost-effectively. The use of a stable isotope-labeled internal standard (SIL-IS), such as Centanafadine-d7 (hydrochloride), is a cornerstone of these high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The primary function of an internal standard is to compensate for variability that can occur during sample preparation and analysis. labor-staber.de By adding a known quantity of Centanafadine-d7 (hydrochloride) to each sample at an early stage, any loss of the analyte (centanafadine) during extraction, or fluctuations in instrument response, can be corrected. This is because the deuterated standard is chemically identical to the analyte and will behave similarly during these processes. However, due to its higher mass, it can be distinguished by the mass spectrometer.

Key Advantages in High-Throughput Screening:

Minimized Sample Preparation: The robustness provided by a SIL-IS allows for simplified and faster sample preparation techniques, such as protein precipitation, which are amenable to automation and high-throughput formats.

Reduced Chromatographic Run Times: The high selectivity of MS/MS detection, coupled with the use of a co-eluting internal standard, can permit shorter chromatographic run times without compromising data quality.

Enhanced Precision and Accuracy: The ability of Centanafadine-d7 (hydrochloride) to mimic the behavior of centanafadine leads to improved precision and accuracy in the quantification of the drug, which is critical for pharmacokinetic and pharmacodynamic assessments in large-scale studies. nih.gov

A representative bioanalytical method validation for centanafadine using Centanafadine-d7 (hydrochloride) as an internal standard would typically involve assessing parameters such as linearity, precision, accuracy, and stability. The data presented in the following table is illustrative of the expected performance of such a validated method.

Table 1: Illustrative Inter-day Precision and Accuracy for the Quantification of Centanafadine in Human Plasma using Centanafadine-d7 (hydrochloride) as an Internal Standard

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |

| 1.00 (LLOQ) | 0.98 | 98.0 | 8.5 |

| 2.50 (Low QC) | 2.55 | 102.0 | 6.2 |

| 50.0 (Mid QC) | 48.9 | 97.8 | 4.1 |

| 400 (High QC) | 408 | 102.0 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is hypothetical and for illustrative purposes.

Role in Inter-Laboratory Comparison and Quality Control Programs

When clinical trials are conducted across multiple sites, it is crucial to ensure that the bioanalytical data generated by different laboratories are consistent and comparable. nih.gov Inter-laboratory comparison, often managed through proficiency testing (PT) programs, is a key component of external quality control. In this context, a well-characterized and stable internal standard like Centanafadine-d7 (hydrochloride) is indispensable.

Proficiency testing involves a central organizing body distributing identical samples containing unknown concentrations of an analyte to multiple laboratories. Each laboratory analyzes the samples using their own validated methods and reports the results back to the organizer. The use of a common internal standard, or at least one with very similar properties across labs, is highly recommended to minimize variability.

The role of Centanafadine-d7 (hydrochloride) in these programs includes:

Harmonization of Methods: Providing a common reference point for different laboratories, which helps in harmonizing the analytical methods and reducing inter-laboratory variability. nih.gov

Troubleshooting and Method Improvement: Discrepancies in results between laboratories can sometimes be traced back to issues with the internal standard or its use, prompting investigation and method refinement.

Ensuring Data Reliability for Regulatory Submissions: Demonstrating consistent performance in proficiency testing provides confidence to regulatory agencies in the reliability of the bioanalytical data submitted as part of a New Drug Application (NDA).

The following table provides a hypothetical example of results from an inter-laboratory comparison for the analysis of centanafadine, where each laboratory utilized Centanafadine-d7 (hydrochloride) as the internal standard.

Table 2: Hypothetical Inter-Laboratory Comparison Results for Centanafadine Analysis

| Laboratory | Sample A (Target: 15.0 ng/mL) | Sample B (Target: 250 ng/mL) |

| Lab 1 | 14.5 ng/mL | 255 ng/mL |

| Lab 2 | 15.2 ng/mL | 248 ng/mL |

| Lab 3 | 14.8 ng/mL | 260 ng/mL |

| Lab 4 | 15.5 ng/mL | 245 ng/mL |

| Mean | 15.0 ng/mL | 252 ng/mL |

| %CV | 2.8% | 2.6% |

Data is hypothetical and for illustrative purposes.

Investigations into Preclinical Pharmacokinetic and Metabolic Pathways Using Centanafadine D7 Hydrochloride As a Tracer

Design of In Vitro Metabolism Studies Employing Deuterated Tracers

In vitro metabolism studies are fundamental to preclinical drug development, offering a controlled environment to investigate how a drug is processed by the body, primarily the liver. nih.gov The primary objectives of these assessments are to determine metabolic stability, identify metabolites, and pinpoint the enzymes responsible for the drug's biotransformation. nih.gov The use of a deuterated tracer like Centanafadine-d7 enhances the accuracy and clarity of these studies.

Utilization in Hepatic Microsomal Incubation Methodologies

Hepatic microsomes are vesicles of the endoplasmic reticulum from liver cells, rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubation of a test compound with liver microsomes is a standard method to assess its metabolic stability and profile. researchgate.net

In this context, a mixture containing a 1:1 ratio of non-labeled Centanafadine (B1258622) and Centanafadine-d7 is incubated with human liver microsomes (HLM) and necessary cofactors like NADPH. The reaction is stopped at various time points, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The deuterated analog, Centanafadine-d7, serves as an ideal internal standard for quantifying the depletion of the parent compound over time. Its near-identical chemical properties ensure that it experiences the same extraction efficiency and ionization response as the non-labeled drug, correcting for any experimental variability. This allows for a more accurate calculation of key pharmacokinetic parameters such as intrinsic clearance (CLint). researchgate.net

Table 1: Illustrative Data from a Hepatic Microsomal Stability Assay with Centanafadine/Centanafadine-d7

| Time (minutes) | Centanafadine Peak Area | Centanafadine-d7 Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) | % Parent Remaining |

| 0 | 1,250,000 | 1,265,000 | 0.988 | 100.0% |

| 5 | 1,050,000 | 1,258,000 | 0.835 | 84.5% |

| 15 | 755,000 | 1,270,000 | 0.594 | 60.1% |

| 30 | 460,000 | 1,262,000 | 0.364 | 36.8% |

| 60 | 185,000 | 1,255,000 | 0.147 | 14.9% |

This table presents hypothetical data to demonstrate the principle of using a deuterated internal standard to accurately measure the metabolic depletion of a drug over time.

Application in Hepatocyte Incubation Systems (e.g., Primary Hepatocytes, HepaRG Cells)

While microsomes are excellent for studying Phase I (oxidative) metabolism, they lack the full complement of enzymes and cofactors for Phase II (conjugation) reactions. nih.gov Hepatocyte incubation systems, using cells like cryopreserved primary human hepatocytes, offer a more complete and physiologically relevant model, retaining both Phase I and Phase II metabolic activities. researchgate.netnih.gov

In these systems, Centanafadine-d7 is used in "metabolite pooling" experiments. Here, separate incubations of the labeled and non-labeled drug are performed. After the incubation period, the samples are combined. The subsequent LC-MS analysis looks for mass spectrometric signals that appear as doublet peaks separated by 7 mass units (the mass difference between Centanafadine and Centanafadine-d7). This "doublet signature" is a definitive indicator of a drug-related metabolite, distinguishing it from endogenous matrix components and simplifying the complex chromatograms.

Role in Recombinant Enzyme and Subcellular Fraction Models

To identify the specific enzymes responsible for a drug's metabolism (reaction phenotyping), recombinant enzymes are used. nih.gov These are individual human CYP enzymes (e.g., CYP3A4, CYP2D6) expressed in cell systems. nih.gov By incubating Centanafadine/Centanafadine-d7 with a panel of these enzymes, researchers can pinpoint which specific CYP isozyme is the primary catalyst for its metabolism.

Centanafadine-d7 again acts as a perfect internal standard. By comparing the rate of metabolism across different recombinant enzymes, a clear picture of the metabolic pathway emerges. For example, if significant depletion of Centanafadine is observed only in the presence of recombinant CYP3A4, it strongly indicates that this enzyme is the main pathway for its clearance. researchgate.net This information is critical for predicting potential drug-drug interactions.

Elucidation of Metabolic Transformations via Mass Spectrometry of Deuterated Analogs

Mass spectrometry (MS) is the analytical engine behind metabolite identification. The use of deuterated analogs like Centanafadine-d7 provides a powerful tool for deciphering the exact structural changes that occur during metabolism. nih.gov

Strategies for Tracking Deuterium (B1214612) Loss or Retention in Metabolites

When a metabolite is formed from a deuterated precursor, the number of deuterium atoms it retains provides crucial clues about the site of metabolic modification. The seven deuterium atoms on Centanafadine-d7 are strategically placed on the molecule.

If a metabolic reaction, such as hydroxylation, occurs at a position on the molecule that is not deuterated, the resulting metabolite will retain all seven deuterium atoms. Its mass will be 7 units higher than the corresponding non-labeled metabolite. However, if the metabolism occurs at a site where a deuterium atom is located, that deuterium may be lost and replaced with a hydrogen atom from the surrounding medium. This results in a metabolite that retains only six deuterium atoms. By carefully analyzing the mass shift between the labeled and non-labeled metabolite peaks, the site of metabolism can be inferred.

Table 2: Hypothetical Metabolites of Centanafadine and Mass Shifts Observed with Centanafadine-d7

| Metabolite | Metabolic Reaction | Site of Modification | Expected Deuterium Retention in Metabolite-d7 | Mass Shift (Metabolite-d7 vs. Metabolite) |

| M1 | Hydroxylation | Phenyl ring | 7 | +7 |

| M2 | N-dealkylation | Piperidine (B6355638) nitrogen | 7 | +7 |

| M3 | Hydroxylation | Deuterated position | 6 | +6 |

| M4 | Glucuronidation | Hydroxyl group of M1 | 7 | +7 |

This table illustrates how tracking deuterium retention can help identify the location and type of metabolic transformation.

Application in Metabolite Identification and Structural Assignment (Preclinical/In Vitro)

The definitive identification of metabolites is achieved by combining the information from deuterium tracking with fragmentation analysis (MS/MS). In an MS/MS experiment, a specific metabolite ion is isolated and broken apart into smaller fragment ions.

When analyzing the paired peaks of a labeled and non-labeled metabolite, the fragmentation patterns are compared. Fragments that retain the deuterium label will show a mass shift, while fragments that have lost the labeled portion of the molecule will have identical masses. This comparison allows for the precise localization of the metabolic modification on the molecular structure. For instance, if a 7-dalton mass shift is observed in a fragment ion containing the phenyl ring but not in a fragment containing the piperidine ring, it confirms that the metabolic change occurred on the phenyl ring. This level of structural detail is essential for understanding the complete metabolic profile of a new chemical entity. nih.gov

Assessment of Enzyme-Specific Metabolism and Differential Isotope Effects in Preclinical Models

The use of a deuterated tracer like Centanafadine-d7 is critical for assessing enzyme-specific metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a "deuterium isotope effect." This effect can alter the rate of metabolic reactions where C-H bond cleavage is the rate-determining step, providing insights into metabolic mechanisms.

Centanafadine, a secondary amine, is structurally predisposed to metabolism by multiple enzyme systems. nih.gov In vitro studies using human liver microsomes are essential for identifying the primary metabolic routes. nih.govnih.gov These systems contain a high concentration of key Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com

Cytochrome P450 (CYP) Involvement: Initial screening for CYP involvement typically involves incubating Centanafadine-d7 with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP activity. The primary CYP-mediated reactions for secondary amines include N-dealkylation and N-hydroxylation. nih.gov Studies with other secondary amines have shown that N-hydroxylation can be a significant metabolic pathway leading to the formation of metabolic-intermediate (MI) complexes. nih.gov The use of specific chemical inhibitors or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19) helps to pinpoint the specific isoforms responsible for centanafadine's metabolism. nih.govnih.gov

A potential deuterium isotope effect can be observed in these pathways. For instance, in studies of similar compounds, deuteration of the N-methyl group has been shown to shift the metabolic pathway from N-demethylation towards N-hydroxylation, indicating that C-H bond cleavage is a rate-limiting step in the demethylation process. nih.gov

Non-CYP Mediated Pathways: Given its amine structure, non-CYP enzymes are also likely contributors to centanafadine's metabolism. These can be investigated using various subcellular fractions and selective inhibitors. bioivt.comyoutube.com

Flavin-Containing Monooxygenases (FMOs): These enzymes, also present in microsomes and requiring NADPH, are known to oxidize nitrogen-containing compounds. bioivt.comijpcbs.com

Monoamine Oxidases (MAOs): Located in the outer mitochondrial membrane, MAOs catalyze the oxidative deamination of amines. bioivt.comijpcbs.com Investigating their role would require incubations with mitochondrial fractions or the use of specific MAO inhibitors.

The following table illustrates hypothetical results from an in-vitro reaction phenotyping study designed to identify the enzymes responsible for centanafadine metabolism.

| Enzyme Source/Inhibitor | Test System | Relative Metabolite Formation (%) | Primary Pathway Implicated |

| Human Liver Microsomes (+NADPH) | Microsomes | 100 | CYP and/or FMO |

| Human Liver Microsomes (-NADPH) | Microsomes | <5 | Confirms NADPH-dependence |

| Recombinant CYP3A4 (+NADPH) | Recombinant Enzyme | 65 | CYP3A4 |

| Recombinant CYP2D6 (+NADPH) | Recombinant Enzyme | 20 | CYP2D6 |

| Ketoconazole (CYP3A4 inhibitor) | Microsomes | 30 | CYP3A4 |

| Quinidine (CYP2D6 inhibitor) | Microsomes | 75 | CYP2D6 |

| Human Liver Mitochondria | Mitochondria | 15 | MAO |

This table contains hypothetical data for illustrative purposes.

Selecting an appropriate animal model for toxicology studies requires demonstrating that its metabolic profile is comparable to that of humans. europa.eu Significant differences in metabolic pathways can render an animal model unsuitable for predicting human pharmacokinetics and toxicity. europa.eu In vitro systems are crucial for these comparative studies. europa.eudls.com

The standard approach involves incubating Centanafadine-d7 with liver microsomes (or hepatocytes) from various species, such as human, rat, mouse, dog, and monkey. nih.govnih.gov The resulting metabolite profiles are then analyzed by LC-MS/MS to compare both the types and amounts of metabolites formed. While qualitative differences (unique human metabolites) are rare, quantitative differences are common and must be assessed. europa.eu

The table below presents a hypothetical comparison of centanafadine metabolite formation across different species.

| Metabolite | Human | Rat | Dog | Monkey |

| Parent (Centanafadine) | 100% | 100% | 100% | 100% |

| M1 (N-desmethyl) | 45% | 60% | 40% | 50% |

| M2 (Hydroxy-naphthalene) | 30% | 15% | 35% | 25% |

| M3 (N-oxide) | 15% | 10% | 15% | 15% |

| M4 (Human-specific) | 5% | Not Detected | Not Detected | Not Detected |

| M5 (Glucuronide Conjugate) | 5% | 15% | 10% | 10% |

This table contains hypothetical data for illustrative purposes and shows relative abundance.

Preclinical Pharmacokinetic Profiling Studies Utilizing Deuterated Centanafadine Analogs (Animal Studies, Methodological Focus)

Centanafadine-d7 (hydrochloride) is an ideal tracer for in vivo pharmacokinetic (PK) studies in animals. nih.govkuleuven.be The use of stable isotope-labeled compounds allows for the accurate determination of PK parameters such as absorption, distribution, clearance, and elimination half-life. nih.govnih.gov

A typical preclinical PK study involves administering a defined dose of Centanafadine-d7 to a cohort of animals (e.g., Sprague-Dawley rats). Blood samples are then collected at predetermined time points.

Key design considerations include:

Tracer Purity and Stability: The deuterated analog must be chemically pure and the position of the deuterium labels must be stable to prevent in vivo exchange.

Co-administration vs. Separate Dosing: In some study designs, such as those assessing bioavailability or steady-state kinetics, the deuterated tracer can be administered simultaneously with the non-labeled drug. nih.gov

Route of Administration: The route (e.g., oral, intravenous) will be chosen based on the intended clinical formulation and the specific PK parameters being investigated.

Sampling Matrix: Plasma is the most common matrix for PK analysis, obtained by centrifuging blood collected with an anticoagulant. jchps.com

Dose Level: The dose should be sufficient to allow for accurate quantification over a desired time course.

The use of a deuterated tracer is particularly advantageous in "microdosing" studies or when assessing the pharmacokinetics of a drug during chronic administration without interrupting the therapeutic regimen. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity and selectivity. jchps.comnih.gov

The Role of the Deuterated Standard: In this context, Centanafadine-d7 can serve two purposes: it can be the analyte itself in a PK study, or it can be used as the internal standard (IS) for quantifying the non-labeled centanafadine. nih.gov Using a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in bioanalysis. nih.govaptochem.comkcasbio.com The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. aptochem.comkcasbio.comclearsynth.com However, it is easily differentiated by the mass spectrometer due to its higher mass.

Analytical Procedure:

Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to remove interfering substances. jchps.com The internal standard (e.g., Centanafadine-d7) is added at a known concentration at the beginning of this process.

LC Separation: The extracted sample is injected into an HPLC system, which separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity). wordpress.com

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the analyte (centanafadine) and the internal standard (Centanafadine-d7) in a process called Multiple Reaction Monitoring (MRM). This provides a high degree of specificity and reduces background noise.

Quantification: The concentration of centanafadine in the sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this to a standard curve.

This methodology allows for the simultaneous quantification of the parent drug and its key metabolites in a single analytical run, providing a comprehensive pharmacokinetic profile from the preclinical samples. nih.govfrontiersin.org

Kinetic Isotope Effects Kie and Mechanistic Enzymology Studies with Centanafadine D7 Hydrochloride

Theoretical Framework of Kinetic Isotope Effects in Chemical and Biochemical Reactions

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the difference in mass between isotopes, which influences the vibrational frequencies of chemical bonds. gmu.edu A bond to a heavier isotope has a lower zero-point vibrational energy (ZPE), meaning more energy is required to break it, which can lead to a slower reaction rate. gmu.eduportico.org The ratio of the rate constant of the light isotopologue (kL) to the heavy one (kH), expressed as KIE = kL/kH, is used to quantify this effect. wikipedia.org

Primary Kinetic Isotope Effects: C-H/C-D Bond Cleavage as a Rate-Limiting Step

A primary kinetic isotope effect occurs when the isotopically substituted atom is directly involved in a bond-breaking or bond-forming event in the rate-determining step of a reaction. catalysis.bloglibretexts.org The most significant effects are observed when substituting hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), due to the doubling of atomic mass. wikipedia.org

Secondary Kinetic Isotope Effects: Influence of Deuterium Substitution Remote from the Reaction Center

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution occurs at a position that is not directly involved in bond breaking or formation during the rate-limiting step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.8 to 1.4. gmu.eduprinceton.edu

SKIEs arise from changes in the vibrational environment of the transition state compared to the ground state. For example, a change in hybridization at a carbon atom adjacent to the reaction center can alter the frequencies of C-H bending vibrations. If these vibrations are stiffer in the transition state, a normal SKIE (kH/kD > 1) may be observed. Conversely, if they become looser, an inverse SKIE (kH/kD < 1) can occur. gmu.edu Although smaller, SKIEs provide valuable information about the structure of the transition state and can help distinguish between different reaction pathways. wikipedia.orgprinceton.edu

Experimental Design for KIE Determination Using Centanafadine-d7 (hydrochloride)

To determine the kinetic isotope effect for the metabolism of Centanafadine (B1258622), a carefully designed experiment using Centanafadine-d7 (hydrochloride) is required. Such studies are typically performed in vitro using enzyme systems known to be involved in drug metabolism, such as cytochrome P450 (CYP) enzymes found in liver microsomes. portico.orgnih.gov

In Vitro Enzyme Kinetic Studies with Deuterated Substrates

The experimental setup would involve incubating both Centanafadine and Centanafadine-d7 with a source of metabolic enzymes. Human liver microsomes are often used as they contain a wide array of drug-metabolizing enzymes, particularly the CYP family, which are responsible for the oxidative metabolism of many drugs. nih.gov

The experiment can be designed in several ways:

Parallel Reactions: Separate incubations are run for Centanafadine and Centanafadine-d7 under identical conditions (enzyme concentration, substrate concentration, temperature). epfl.ch The rate of disappearance of the parent compound or the rate of formation of a specific metabolite is measured over time for each reaction. researchgate.net

Competition Experiments: A mixture of Centanafadine and Centanafadine-d7 is incubated together with the enzyme system. This method is often more precise as it minimizes systematic errors from slight variations in experimental conditions between separate assays. nih.gov The relative change in the ratio of the two isotopologues is measured over the course of the reaction.

For these experiments, it is crucial to use analytical techniques with high specificity and sensitivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between the deuterated and non-deuterated compounds and their respective metabolites. nih.gov

Quantitative Measurement of Reaction Rate Differences

The core of the KIE experiment is the precise measurement of reaction rates. Using a method like LC-MS/MS, the concentrations of Centanafadine, Centanafadine-d7, and their primary metabolites can be quantified at various time points during the incubation.

The initial reaction rates (V₀) for both the light (kH) and heavy (kD) substrates are determined by plotting substrate depletion or metabolite formation against time and calculating the initial slope. The KIE is then calculated as the ratio of these rates.

Table 1: Hypothetical Initial Rate Data for Centanafadine Metabolism

This interactive table presents hypothetical data from an in vitro experiment measuring the initial rates of metabolism for Centanafadine and Centanafadine-d7.

| Substrate | Initial Concentration (µM) | Incubation Time (min) | Metabolite Formed (µM) | Initial Rate (V₀) (µM/min) |

| Centanafadine | 10 | 5 | 1.5 | 0.30 |

| Centanafadine-d7 | 10 | 5 | 0.5 | 0.10 |

| Centanafadine | 10 | 10 | 2.9 | 0.29 |

| Centanafadine-d7 | 10 | 10 | 1.1 | 0.11 |

| Centanafadine | 10 | 15 | 4.4 | 0.293 |

| Centanafadine-d7 | 10 | 15 | 1.6 | 0.107 |

From the data above, the average initial rate for Centanafadine (kH) is approximately 0.294 µM/min, and for Centanafadine-d7 (kD) it is approximately 0.106 µM/min.

Interpretation of Observed KIE Values in Relation to Reaction Mechanisms

The interpretation of the KIE value provides critical insights into the reaction mechanism. numberanalytics.com The magnitude of the KIE helps to identify whether C-H bond cleavage is a rate-limiting or "kinetically significant" step in the metabolic pathway. nih.govosti.gov

Using the hypothetical rates from Table 1: KIE = kH / kD = 0.294 / 0.106 ≈ 2.77

Table 2: Interpretation of Hypothetical KIE Values for Centanafadine Metabolism

This table outlines how different KIE values would be interpreted in the context of elucidating the metabolic mechanism of Centanafadine.

| Observed KIE (kH/kD) | Type of Isotope Effect | Interpretation |

| ~1.0 | No significant KIE | C-H bond cleavage is not part of the rate-determining step. Another step, like enzyme-substrate binding or product release, is likely the slowest step. |

| 1.1 - 1.5 | Small/Secondary KIE | Isotopic substitution is remote from the reaction center, or C-H bond cleavage occurs but is only partially rate-limiting. May reflect changes in the transition state structure. |

| 2 - 7 | Significant Primary KIE | C-H bond cleavage is a major component of the rate-determining step of the metabolic reaction. |

| > 7 | Large Primary KIE | C-H bond cleavage is the rate-determining step, and quantum tunneling may be involved in the hydrogen transfer. |

Elucidating Rate-Limiting Steps in the Metabolism of Centanafadine

The metabolism of many drugs is mediated by the cytochrome P450 (CYP) family of enzymes, which often catalyze oxidation reactions involving the cleavage of a carbon-hydrogen (C-H) bond. portico.org The rate of these reactions can be influenced by the strength of the C-H bond being broken. A carbon-deuterium (C-D) bond is stronger than a C-H bond, meaning more energy is required to break it. juniperpublishers.com This difference in bond energy can lead to a slower rate of metabolism for a deuterated drug compared to its non-deuterated counterpart when the C-H bond cleavage is the rate-limiting step of the metabolic pathway. portico.org

The magnitude of the kinetic isotope effect (kH/kD) provides crucial information about the rate-limiting step. A significant primary KIE (typically kH/kD > 2) is a strong indicator that the cleavage of the isotopically substituted bond is the slowest step in the reaction sequence. portico.org By measuring the rates of metabolism of Centanafadine and Centanafadine-d7 in vitro using liver microsomes, for instance, researchers can determine the KIE. If a substantial KIE is observed, it would suggest that the deuterated positions on the Centanafadine-d7 molecule are involved in the rate-determining step of its metabolism.

For example, studies on other deuterated drugs have demonstrated this principle effectively. The in vitro intrinsic clearance (CLint) of enzalutamide (B1683756) was compared to its deuterated analog, d3-enzalutamide. The results showed a significant decrease in the clearance of the deuterated compound in both rat and human liver microsomes, with corresponding kH/kD values of approximately 2, indicating that the N-demethylation, the site of deuteration, is a rate-limiting step. nih.gov

Table 1: Illustrative in vitro Metabolic Stability Data for a Deuterated vs. Non-deuterated Drug

| Compound | System | Intrinsic Clearance (CLint) (μL/min/mg protein) | kH/kD |

|---|---|---|---|

| Non-deuterated Drug (e.g., Enzalutamide) | Rat Liver Microsomes | 100 | 2.01 |

| Deuterated Drug (e.g., d3-Enzalutamide) | Rat Liver Microsomes | 49.7 | |

| Non-deuterated Drug (e.g., Enzalutamide) | Human Liver Microsomes | 50 | 3.69 |

| Deuterated Drug (e.g., d3-Enzalutamide) | Human Liver Microsomes | 13.55 |

This table presents hypothetical data based on findings for enzalutamide to illustrate how deuteration can decrease intrinsic clearance, with the kH/kD value indicating the significance of the deuterated position in the rate-limiting step of metabolism. nih.gov

Inferring Transition State Structures and Conformational Dynamics

Beyond identifying rate-limiting steps, KIEs are a powerful probe for elucidating the geometry and electronic nature of the transition state of an enzyme-catalyzed reaction. wayne.eduacs.org The transition state is a high-energy, transient species that exists for a fleeting moment as reactants are converted into products. Its structure cannot be directly observed, but its properties can be inferred from the magnitude of the KIE.

The magnitude of the primary KIE is sensitive to the degree of bond breaking in the transition state. A maximal KIE is typically observed for a symmetrical transition state where the hydrogen (or deuterium) is equally shared between the donor and acceptor atoms. researchgate.net As the transition state becomes more "reactant-like" or "product-like" (asymmetrical), the magnitude of the KIE decreases.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization and geometry at the transition state. wikipedia.org For instance, a change from sp3 to sp2 hybridization at a carbon atom adjacent to the reaction center can lead to a small, normal KIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse KIE (kH/kD < 1). wikipedia.org

By systematically measuring a series of KIEs at different positions within the Centanafadine molecule, researchers could construct a detailed model of the transition state for its enzymatic metabolism. This information is invaluable for understanding the catalytic mechanism of the enzyme involved.

Table 2: Theoretical Relationship Between KIE and Transition State Geometry

| Transition State Character | Relative Bond Breaking/Formation | Expected Primary KIE (kH/kD) |

|---|---|---|

| Reactant-like (Early) | Minimal bond breaking | Small |

| Symmetrical | Half-broken/Half-formed bond | Maximum |

| Product-like (Late) | Almost complete bond breaking | Small |

This table illustrates the theoretical correlation between the nature of the transition state and the expected magnitude of the primary kinetic isotope effect. researchgate.net

Impact of Deuteration on Enzyme-Substrate Interactions and Reaction Mechanisms (Theoretical Considerations)

Modulation of Metabolic Stability through Strategic Deuteration

The primary motivation for developing deuterated drugs like Centanafadine-d7 is to enhance their metabolic stability, leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency. wikipedia.orgnih.gov As discussed, this is achieved by slowing the rate of metabolic reactions where C-H bond cleavage is rate-limiting.

The effectiveness of this strategy, however, is not always predictable and can be influenced by several factors. nih.gov "Metabolic switching" is a phenomenon where blocking one metabolic pathway through deuteration can lead to the drug being metabolized through an alternative, previously minor, pathway. juniperpublishers.com This can sometimes result in the formation of different metabolites, which may have altered pharmacological activity or toxicity.

Therefore, a thorough understanding of the metabolic pathways of the parent drug is crucial before embarking on a deuteration strategy. For a norepinephrine-dopamine reuptake inhibitor like Centanafadine, metabolism is likely to be mediated by CYP enzymes. nih.gov Identifying the primary sites of metabolism on the Centanafadine molecule would allow for targeted deuteration to achieve the desired improvement in metabolic stability without promoting unfavorable metabolic switching.

Table 3: Illustrative Pharmacokinetic Parameters of a Deuterated vs. Non-deuterated Drug

| Parameter | Non-deuterated Drug (e.g., Tetrabenazine) | Deuterated Drug (e.g., Deutetrabenazine) | Fold Change |

|---|---|---|---|

| Half-life (t1/2) | ~5 hours | ~9-10 hours | ~2 |

| Systemic Exposure (AUC) | Lower | Higher | - |

This table provides a comparative example of the pharmacokinetic improvements observed with a deuterated drug, Deutetrabenazine, compared to its non-deuterated counterpart, Tetrabenazine. wikipedia.orgbioscientia.de

Implications for Understanding Drug-Enzyme Binding Affinities

These subtle changes could potentially influence how the drug fits into the active site of the metabolizing enzyme. However, in most cases, the pharmacodynamic properties of a deuterated drug, which are governed by its binding to its therapeutic target (in the case of Centanafadine, the norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) transporters), are not significantly altered. nih.gov

The study of these subtle binding effects, while challenging to measure experimentally, can provide a more complete picture of the enzyme-substrate interaction. Techniques such as isothermal titration calorimetry or surface plasmon resonance could potentially be used to compare the binding affinities of Centanafadine and Centanafadine-d7 to purified metabolizing enzymes, although such data is not currently available.

Application of Centanafadine D7 Hydrochloride As a Certified Reference Material in Analytical Chemistry

Criteria for Designation and Certification as a Reference Standard

The designation of any chemical, including Centanafadine-d7 (hydrochloride), as a Certified Reference Material (CRM) is a rigorous process governed by international standards, primarily ISO 17034. aroscientific.comansi.org This standard provides a comprehensive framework for reference material producers, ensuring their competence and the quality of the materials they produce. ansi.orga2la.org

Key criteria for a compound to be certified as a reference standard include:

Identity and Purity: The chemical identity of the material must be unequivocally confirmed, and its purity must be determined with a high degree of accuracy. For Centanafadine-d7 (hydrochloride), this involves confirming the molecular structure and the specific locations of the seven deuterium (B1214612) atoms.

Homogeneity: The producer must demonstrate that the entire batch of the reference material is uniform, meaning any sample taken from the batch will have the same properties within specified limits.

Stability: The material must be shown to maintain its certified properties over a defined period when stored under specified conditions. pjlabs.com This is crucial for ensuring the long-term reliability of the standard.

Metrological Traceability: The certified value of a property (e.g., purity or concentration) must be traceable to national or international measurement standards, such as those maintained by the International System of Units (SI). aroscientific.compjlabs.com

Uncertainty: An uncertainty value must be assigned to the certified property, providing a quantitative indication of the confidence in the stated value. aroscientific.com

Accreditation bodies like A2LA and ANAB assess reference material producers against the requirements of ISO 17034 to ensure these criteria are met. ansi.orga2la.org

Role in Method Validation, Quality Assurance, and Proficiency Testing in Research Laboratories

As a certified reference material, Centanafadine-d7 (hydrochloride) is an indispensable tool in research and clinical laboratories, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis. clearsynth.comcerilliant.com Its primary role is as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry because it closely mimics the behavior of the non-labeled analyte throughout the analytical process. aptochem.comresearchgate.net This includes extraction from the sample matrix, chromatographic separation, and ionization in the mass spectrometer. aptochem.com By adding a known amount of Centanafadine-d7 (hydrochloride) to every sample, standard, and quality control sample, analysts can correct for variations in sample preparation and matrix effects, which are a common source of error in LC-MS/MS assays. clearsynth.commyadlm.org

The role of Centanafadine-d7 (hydrochloride) in different laboratory processes is summarized below:

| Laboratory Process | Role of Centanafadine-d7 (hydrochloride) |

| Method Validation | Used to establish key performance characteristics of an analytical method, such as accuracy, precision, linearity, and selectivity. Regulatory guidelines often recommend the use of a SIL-IS for method validation. nih.gov |

| Quality Assurance (QA) | Incorporated into routine sample analysis to monitor the performance of the analytical method over time and ensure the reliability of the results. |

| Proficiency Testing (PT) | Can be used in external quality assessment schemes to evaluate the performance of different laboratories. By providing samples containing a known concentration of the analyte and the SIL-IS, PT providers can assess the accuracy of a laboratory's measurements. |

The use of a deuterated internal standard can significantly improve the robustness and throughput of bioanalytical methods. aptochem.com

Long-Term Stability and Storage Considerations for Deuterated Analytical Standards

Maintaining the integrity of deuterated analytical standards like Centanafadine-d7 (hydrochloride) over time is essential for ensuring the accuracy and reliability of analytical measurements. The stability of these standards can be influenced by several factors, including temperature, light, humidity, and the solvent in which they are dissolved. researchgate.netmdpi.com

Key considerations for the long-term stability and storage of deuterated standards include:

Temperature: Most certified reference materials, especially those in solution, require storage at low temperatures (e.g., -20°C or -80°C) to minimize degradation and solvent evaporation. The certificate of analysis provided by the manufacturer will specify the recommended storage temperature.

Light: Exposure to light, particularly UV light, can degrade photosensitive compounds. Therefore, it is common practice to store reference materials in amber vials or in the dark. mdpi.com